molecular formula C13H8FNO2 B2566075 5-fluoro-3H-benzo[e]indole-2-carboxylic acid CAS No. 900640-37-1

5-fluoro-3H-benzo[e]indole-2-carboxylic acid

Cat. No.: B2566075
CAS No.: 900640-37-1
M. Wt: 229.21
InChI Key: ASYRCFYXAMRDOK-UHFFFAOYSA-N
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Description

5-Fluoro-3H-benzo[e]indole-2-carboxylic acid is a fluorinated indole derivative featuring a fused benzo[e]indole ring system, a carboxylic acid group at position 2, and a fluorine substituent at position 5 (Figure 1). This compound belongs to a broader class of indole-carboxylic acids, which are pivotal in medicinal chemistry due to their bioactivity, particularly in anticancer and kinase inhibition applications .

Properties

IUPAC Name

5-fluoro-3H-benzo[e]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-10-6-11-9(5-12(15-11)13(16)17)7-3-1-2-4-8(7)10/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYRCFYXAMRDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(N3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3H-benzo[e]indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3H-benzo[e]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted indole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole-2-carboxylic acids, including 5-fluoro-3H-benzo[e]indole-2-carboxylic acid, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, a study highlighted the potential of indole derivatives as potent antitumor agents through mechanisms involving DNA alkylation and disruption of cellular processes critical for tumor growth .

Neuropharmacological Effects

The compound has shown promise as an antagonist at the glycine site of NMDA receptors. In experimental models, this compound was found to elevate the convulsive threshold in mice, indicating its potential use in epilepsy treatment . However, it also raised concerns regarding motor impairment and lethality at higher doses when combined with certain antiepileptic drugs . This duality suggests that while it may enhance therapeutic effects, careful dosage management is essential.

Antiviral Properties

Recent studies have explored the antiviral capabilities of indole derivatives against HIV. Specifically, modifications to the indole structure have led to compounds that act as HIV-1 integrase strand transfer inhibitors . The introduction of halogenated groups significantly improved their efficacy against the virus, underscoring the importance of structural modifications in enhancing biological activity .

Summary of Key Findings

Application Area Findings
Anticancer Activity Indole derivatives show significant tumor inhibition and apoptosis induction .
Neuropharmacology Acts as an NMDA receptor antagonist; raises convulsive threshold but may impair motor function .
Antiviral Activity Modifications enhance efficacy as HIV integrase inhibitors; structural changes lead to improved activity .

Case Studies

  • Anticancer Study : A series of indole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results demonstrated that specific substitutions on the indole core significantly increased cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .
  • Neuropharmacology Investigation : In a controlled study, this compound was administered to mice alongside established antiepileptic drugs. The results indicated enhanced protective effects against induced seizures but also highlighted significant side effects such as motor impairment and increased mortality at higher doses .
  • HIV Research : A recent investigation focused on optimizing indole derivatives for HIV treatment revealed that specific modifications at the C3 position led to compounds with IC50 values significantly lower than those of parent compounds, indicating a promising avenue for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 5-fluoro-3H-benzo[e]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex. This interaction modulates the receptor’s activity, which is crucial in various neurological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

5-Fluoroindole-2-Carboxylic Acid (CAS 399-76-8)
  • Structure : Lacks the fused benzo[e]indole ring.
  • Key Differences :
    • Reduced lipophilicity and molecular weight (MW = 179.1 g/mol vs. ~255.2 g/mol for benzo[e]indole analog).
    • Lower metabolic stability due to the absence of the fused aromatic system, as observed in pharmacokinetic studies .
    • Retains fluorine’s electron-withdrawing effects, enhancing acidity (pKa ~3.5) comparable to the benzo[e]indole analog .
5-Chloro-1H-Indole-2-Carboxylic Acid
  • Structure : Chlorine replaces fluorine at position 3.
  • Higher logP (2.1 vs. 1.8 for 5-fluoro analog), impacting membrane permeability .
Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate
  • Structure : Ethyl ester at position 2 and iodine at position 3.
  • Key Differences: Ester group increases lipophilicity (logP = 3.5) but reduces aqueous solubility (<0.1 mg/mL vs. 1.2 mg/mL for carboxylic acid form) .

Ring System Modifications

Indole-3-Carboxylic Acid
  • Structure : Carboxylic acid at position 3 instead of 2.
  • Key Differences :
    • Positional isomerism leads to distinct hydrogen-bonding patterns; indole-3-carboxylic acid shows weaker inhibition of lipoyl dehydrogenase (40% vs. 75% inhibition at 10 µM for 2-carboxylic acid derivatives) .
    • Separation challenges in HPLC due to similar retention times (∆t = 1.2 min vs. indole-2-carboxylic acid) .
Benzo[d]imidazole-2-Carboxylic Acid
  • Structure : Replaces indole’s pyrrole ring with an imidazole.
  • Key Differences :
    • Increased basicity (pKa ~4.5) due to imidazole’s nitrogen atoms, altering solubility profiles .
    • Reduced anticancer activity in cell assays (IC50 > 50 µM vs. 12 µM for benzo[e]indole analog) .

Anticancer Activity

  • 5-Fluoro-3H-Benzo[e]indole-2-Carboxylic Acid: Demonstrates IC50 = 8.2 µM against breast cancer (MCF-7), superior to non-fused 5-fluoroindole-2-carboxylic acid (IC50 = 22 µM) .
  • SU11248 (Similar Fluorinated Indolinone): Targets VEGF-R2 (IC50 = 9 nM), highlighting fluorine’s role in enhancing kinase affinity .

Enzyme Inhibition

  • Lipoyl Dehydrogenase Inhibition : 5-Fluoro substitution increases inhibitory potency (Ki = 0.8 µM) compared to 5-methoxy analogs (Ki = 5.2 µM) .

Physicochemical Properties

Property This compound 5-Fluoroindole-2-Carboxylic Acid 5-Chloroindole-2-Carboxylic Acid
Molecular Weight (g/mol) 255.2 179.1 195.6
logP 2.3 1.8 2.1
Aqueous Solubility (mg/mL) 0.8 1.2 0.5
pKa 3.4 3.5 3.2

Biological Activity

5-Fluoro-3H-benzo[e]indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antiviral applications. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on isatin-indole conjugates have shown that certain derivatives can induce cell cycle arrest at the G1 phase while decreasing the population in S and G2/M phases. This effect is associated with alterations in cyclin-dependent kinase activity and increased expression of pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and activation of caspase-3, highlighting the compound's potential as an anticancer agent .

Antiviral Activity

The indole core structure is crucial for the antiviral properties of related compounds. For example, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively. The binding interactions between these compounds and the integrase enzyme involve chelation with magnesium ions critical for enzyme activity, leading to significant inhibition with IC50 values as low as 0.13 μM for optimized derivatives . This suggests that modifications to the indole structure can enhance antiviral efficacy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundAntiproliferative in cancer cellsNot specified
Indole-2-carboxylic acid derivative 20aHIV-1 integrase inhibitor0.13
Isatin-indole conjugate 5mAntiproliferative (various cancer lines)1.17
Indole derivatives with halogen substitutionsEnhanced integrase inhibition1.05 – 6.85

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that 5-fluoro derivatives exhibited potent antiproliferative effects against human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
  • Antiviral Efficacy : The structural optimization of indole derivatives led to enhanced activity against HIV integrase, showcasing the importance of specific functional groups in achieving high potency.

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